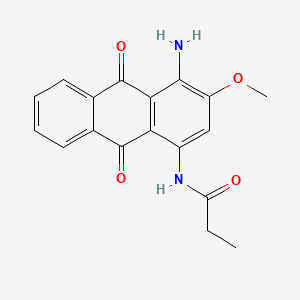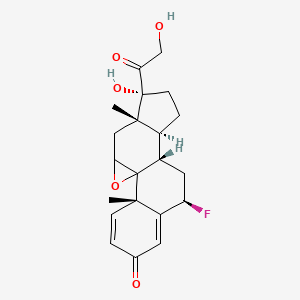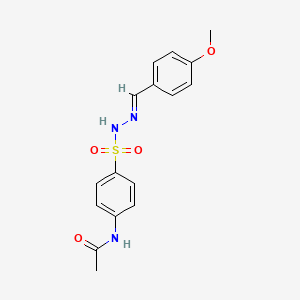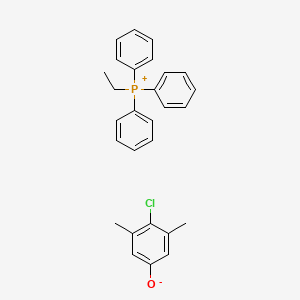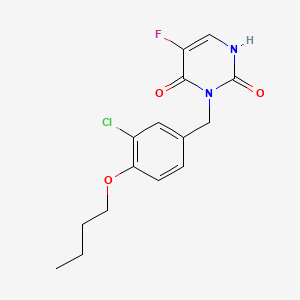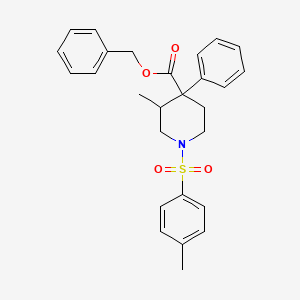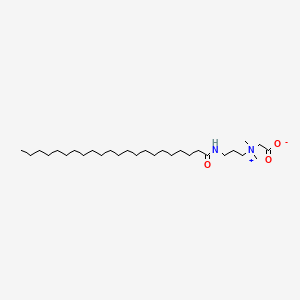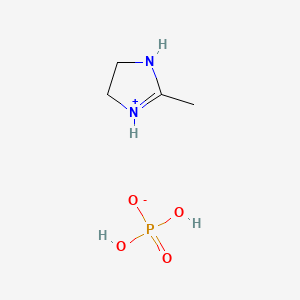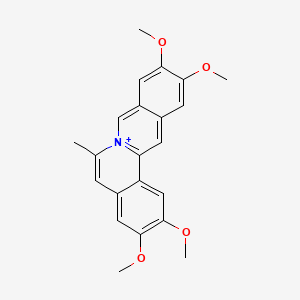
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline is a complex organic compound with a unique structure that includes multiple methoxy groups and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.
Introduction of Methoxy Groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Methylation: Introduction of the methyl group can be done using methylating agents such as methyl iodide or methyl triflate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学研究应用
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism by which 2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline exerts its effects involves interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
Similar Compounds
- 2,3,10,11-Tetramethoxy-6-methyl-isoquinoline
- 2,3,10,11-Tetramethoxy-6-methyl-quinoline
- 2,3,10,11-Tetramethoxy-6-methyl-naphthalene
Uniqueness
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline is unique due to its specific arrangement of methoxy and methyl groups, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
47539-06-0 |
|---|---|
分子式 |
C22H22NO4+ |
分子量 |
364.4 g/mol |
IUPAC 名称 |
2,3,10,11-tetramethoxy-6-methylisoquinolino[3,2-a]isoquinolin-7-ium |
InChI |
InChI=1S/C22H22NO4/c1-13-6-15-9-20(25-3)22(27-5)11-17(15)18-7-14-8-19(24-2)21(26-4)10-16(14)12-23(13)18/h6-12H,1-5H3/q+1 |
InChI 键 |
GMPFYSPIYKEORH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=C(C=C2C3=[N+]1C=C4C=C(C(=CC4=C3)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



